![molecular formula C15H12F3IO3S B14131436 3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is a chemical compound with the molecular formula C14H12I.CF3O3S and a molecular weight of 456.22 . This compound is known for its unique structure, which includes an iodinium ion and a trifluoromethanesulfonate group. It is typically used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate involves several steps. One common method includes the iodination of a dibenzo compound followed by methylation and subsequent reaction with trifluoromethanesulfonic acid. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the iodinium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated aromatic compounds, while reduction could produce deiodinated products .
Aplicaciones Científicas De Investigación
3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is used in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The iodinium ion can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The trifluoromethanesulfonate group enhances the compound’s solubility and stability, facilitating its use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate: Similar structure but lacks the methyl groups.
Diphenyleneiodonium trifluoromethanesulfonate: Another iodinium compound with different aromatic rings.
Uniqueness
3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate is unique due to its specific methylation pattern, which can influence its reactivity and interaction with molecular targets. This makes it particularly useful in applications where precise control over chemical properties is required .
Propiedades
Fórmula molecular |
C15H12F3IO3S |
|---|---|
Peso molecular |
456.2 g/mol |
Nombre IUPAC |
5,11-dimethyl-8-iodoniatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H12I.CHF3O3S/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9;2-1(3,4)8(5,6)7/h3-8H,1-2H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
UNCKJUAEGOFBRT-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC2=C(C=C1)C3=C([I+]2)C=C(C=C3)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)
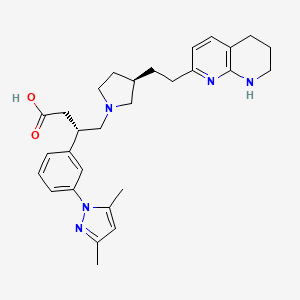
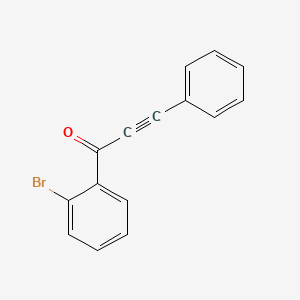

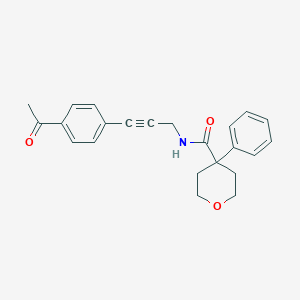
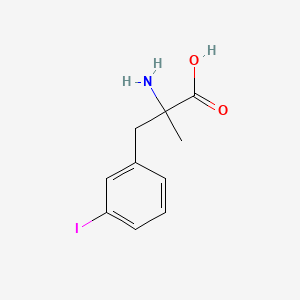
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
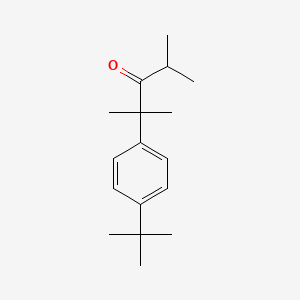

![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
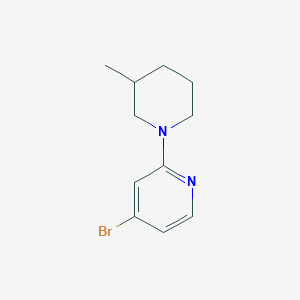
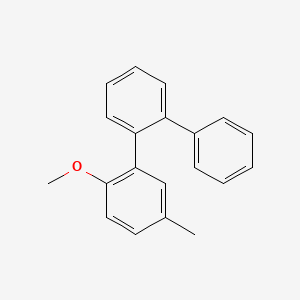
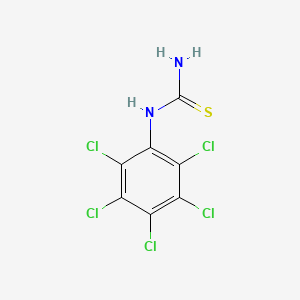
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
